molecular formula C12H14O2 B13348257 5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol

5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol

Cat. No.: B13348257
M. Wt: 190.24 g/mol
InChI Key: XOWRAZMTMKWPJG-UHFFFAOYSA-N
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Description

5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is a derivative of dibenzofuran, characterized by the presence of a hydroxyl group at the 4th position and a hexahydro structure, indicating the saturation of the benzene rings.

Preparation Methods

The synthesis of 5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol can be achieved through various synthetic routes. One common method involves the reduction of dibenzofuran derivatives under specific reaction conditions. For instance, the reduction of 4-dibenzofuranol using hydrogenation techniques can yield the desired compound . Industrial production methods may involve catalytic hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.

Chemical Reactions Analysis

5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form fully saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield 4-dibenzofuranone, while reduction with LiAlH4 can produce fully saturated hexahydrodibenzo[b,d]furan derivatives .

Scientific Research Applications

5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act on the GABAA receptor and 5-HT2 receptor, influencing neurotransmission and exhibiting anticonvulsant effects . The compound’s structure allows it to modulate these receptors, leading to changes in neuronal activity and potential therapeutic benefits.

Comparison with Similar Compounds

5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydroxyl group placement and hexahydro structure, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5a,6,7,8,9,9a-hexahydrodibenzofuran-4-ol

InChI

InChI=1S/C12H14O2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,8,11,13H,1-2,4,7H2

InChI Key

XOWRAZMTMKWPJG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3=C(O2)C(=CC=C3)O

Origin of Product

United States

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